
2-(2,4-Dinitroanilino)-3-methylbutanoic acid
描述
N-(2,4-Dinitrophenyl)-L-valine is a chemical compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid L-valine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-L-valine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-valine. The reaction is carried out in an organic solvent such as methanol or ethanol, often in the presence of an acid catalyst like sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of N-(2,4-Dinitrophenyl)-L-valine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions: N-(2,4-Dinitrophenyl)-L-valine undergoes various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro groups in the dinitrophenyl moiety can yield amino derivatives.
Substitution: The compound can participate in substitution reactions where the dinitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can lead to the formation of nitroso or nitro compounds .
科学研究应用
N-(2,4-Dinitrophenyl)-L-valine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for the detection and quantification of various functional groups.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.
Industry: It finds applications in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(2,4-Dinitrophenyl)-L-valine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzymatic activities, depending on the specific target and context. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
相似化合物的比较
2,4-Dinitrophenylhydrazine: Used in similar analytical applications but lacks the amino acid moiety.
N-(2,4-Dinitrophenyl)glycine: Another dinitrophenyl derivative with a different amino acid component.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in biochemical studies
Uniqueness: N-(2,4-Dinitrophenyl)-L-valine is unique due to the presence of the L-valine moiety, which imparts specific biochemical properties and potential for targeted applications in biological systems. Its combination of the dinitrophenyl group with an amino acid makes it a versatile compound for various research and industrial applications .
属性
IUPAC Name |
2-(2,4-dinitroanilino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLCDVYHZOZQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874203 | |
| Record name | N-(2,4-DINITROPHENYL)VALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-33-8, 1694-97-9 | |
| Record name | N-(2,4-Dinitrophenyl)valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89621 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-DINITROPHENYL)VALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


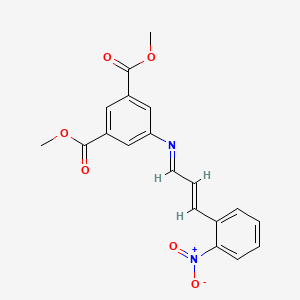
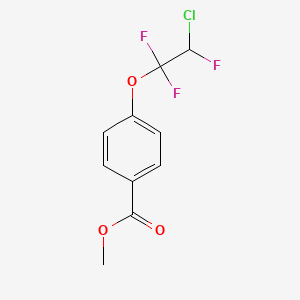

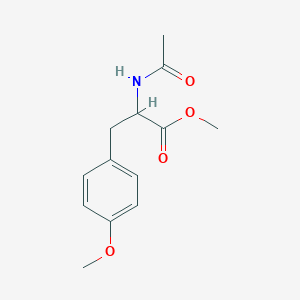
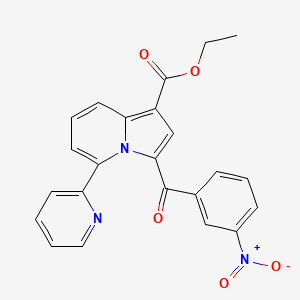
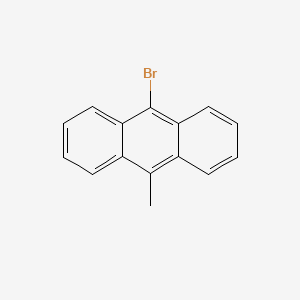
![2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester](/img/structure/B11955745.png)
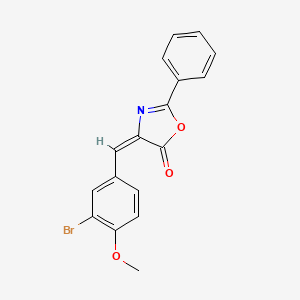


![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
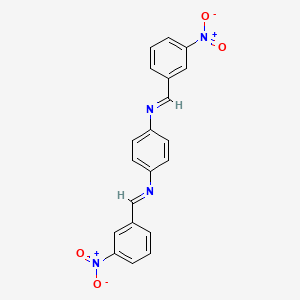
![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
